3-Pyrimidin-2-ylbenzoyl chloride is an organic compound characterized by its unique molecular structure and significant applications in scientific research. It has the molecular formula and a molecular weight of approximately 218.64 g/mol. This compound is classified under the category of acyl chlorides, specifically those derived from pyrimidine and benzoyl groups. Its synthesis and applications are particularly relevant in medicinal chemistry, where it serves as an intermediate in the development of various pharmacologically active compounds.
The synthesis of 3-Pyrimidin-2-ylbenzoyl chloride typically involves the reaction between 3-pyrimidin-2-ylbenzoic acid and thionyl chloride or oxalyl chloride. The process can be outlined as follows:
In industrial settings, automated reactors may be employed to enhance efficiency and yield, optimizing conditions to minimize by-products and maximize purity.
The molecular structure of 3-Pyrimidin-2-ylbenzoyl chloride can be represented as follows:
InChI=1S/C11H7ClN2O/c12-10(15)8-2-4-9(5-3-8)11-13-6-1-7-14-11/h1-7H
AQFRTZZTRGGBKO-UHFFFAOYSA-N
This structural information is crucial for understanding the reactivity and potential interactions of the compound in various chemical reactions.
3-Pyrimidin-2-ylbenzoyl chloride participates in several important chemical reactions:
Reaction Type | Nucleophiles | Bases | Solvents |
---|---|---|---|
Substitution | Amines, alcohols | Triethylamine | Tetrahydrofuran, dichloromethane |
Hydrolysis | Water | Aqueous base | - |
Reduction | - | - | - |
The mechanism of action for 3-Pyrimidin-2-ylbenzoyl chloride primarily revolves around its ability to act as an electrophile in nucleophilic substitution reactions. When reacting with nucleophiles, the carbon atom bonded to the chlorine atom becomes positively polarized, making it susceptible to attack by electron-rich species such as amines or alcohols. This leads to the formation of new covalent bonds while releasing hydrochloric acid as a by-product.
The compound's reactivity profile indicates that it should be handled with care due to its corrosive nature when in contact with moisture.
3-Pyrimidin-2-ylbenzoyl chloride finds significant applications in scientific research, particularly in medicinal chemistry:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3